2-{[(5-Methoxyfuran-2-yl)methyl]sulfanyl}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((5-Methoxyfuran-2-yl)methyl)thio)ethanol is an organic compound that features a furan ring substituted with a methoxy group and a thioether-linked ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-Methoxyfuran-2-yl)methyl)thio)ethanol typically involves the reaction of 5-methoxyfuran-2-carbaldehyde with a thiol compound, followed by reduction. One common method includes:
Formation of Thioether Linkage: Reacting 5-methoxyfuran-2-carbaldehyde with a thiol, such as ethanethiol, in the presence of a base like sodium hydroxide.
Reduction: The resulting thioether aldehyde is then reduced using a reducing agent like sodium borohydride to yield 2-(((5-Methoxyfuran-2-yl)methyl)thio)ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(((5-Methoxyfuran-2-yl)methyl)thio)ethanol can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be further reduced to modify the furan ring or the thioether linkage.
Substitution: The methoxy group on the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Modified furan derivatives.
Substitution: Various substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
2-(((5-Methoxyfuran-2-yl)methyl)thio)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(((5-Methoxyfuran-2-yl)methyl)thio)ethanol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways: It can influence oxidative stress pathways, potentially exhibiting antioxidant effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Furylmethanethiol: Similar structure but lacks the methoxy group and ethanol moiety.
5-Methoxy-2-furancarboxaldehyde: Similar furan ring with a methoxy group but different functional groups.
2-(Methylthio)ethanol: Contains a thioether and ethanol moiety but lacks the furan ring.
Uniqueness
2-(((5-Methoxyfuran-2-yl)methyl)thio)ethanol is unique due to the combination of its furan ring, methoxy group, and thioether-linked ethanol moiety, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61212-14-4 |
---|---|
Molekularformel |
C8H12O3S |
Molekulargewicht |
188.25 g/mol |
IUPAC-Name |
2-[(5-methoxyfuran-2-yl)methylsulfanyl]ethanol |
InChI |
InChI=1S/C8H12O3S/c1-10-8-3-2-7(11-8)6-12-5-4-9/h2-3,9H,4-6H2,1H3 |
InChI-Schlüssel |
JEVGSQBIMDRVSK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(O1)CSCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.